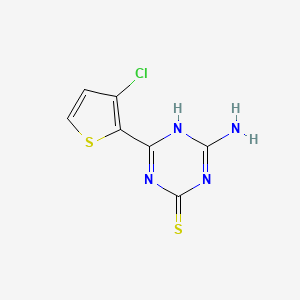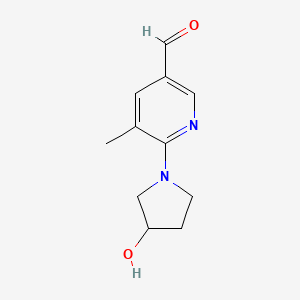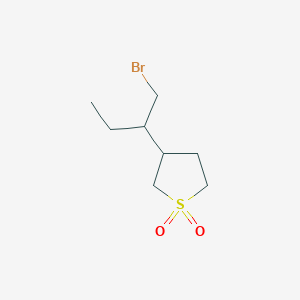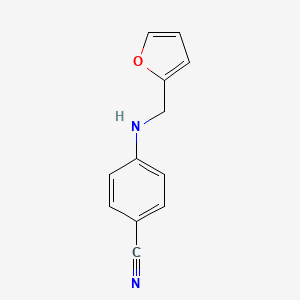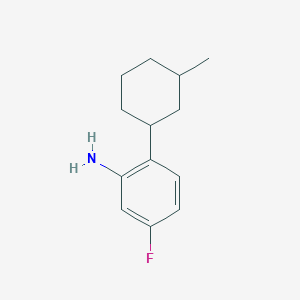
5-Fluoro-2-(3-methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(3-methylcyclohexyl)aniline: is an organic compound with the molecular formula C13H18FN It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring and an aniline group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions: 5-Fluoro-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of fluoro-substituted quinones.
Reduction: Formation of fluoro-substituted cyclohexylamines.
Substitution: Formation of various fluoro-substituted aniline derivatives.
科学研究应用
Chemistry: 5-Fluoro-2-(3-methylcyclohexyl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It is also used in the development of fluorescent probes for imaging and diagnostic applications .
Medicine: anticancer and antimicrobial agents . Its fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also used as an intermediate in the synthesis of polymers and resins .
作用机制
The mechanism of action of 5-Fluoro-2-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of receptor activity in signaling pathways.
Pathways: Interference with metabolic pathways, leading to cytotoxic effects.
相似化合物的比较
- 5-Fluoro-2-methyl-N-(3-methylcyclohexyl)aniline
- 5-Fluoro-2-[(3-methylcyclohexyl)oxy]aniline
Comparison: 5-Fluoro-2-(3-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
属性
分子式 |
C13H18FN |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
5-fluoro-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h5-6,8-10H,2-4,7,15H2,1H3 |
InChI 键 |
BSJYBZWZDHSXNC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C2=C(C=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
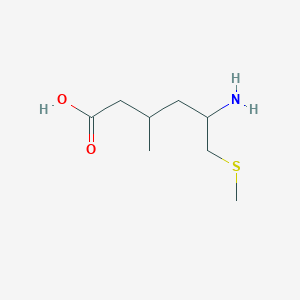
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)

